molecular formula C14H12O B096823 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde CAS No. 16191-28-9

4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B096823
CAS No.: 16191-28-9
M. Wt: 196.24 g/mol
InChI Key: BNZMLIHMNWLHRL-UHFFFAOYSA-N
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Description

4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde, also known as 4’-Methyl-4-formylbiphenyl, is an aromatic aldehyde with the molecular formula C14H12O. This compound is characterized by the presence of a benzaldehyde group attached to a methyl-substituted phenyl ring. It is a colorless to pale yellow liquid with a distinct aromatic odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the oxidation of 4-methylbenzyl alcohol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic oxidation of 4-methyltoluene using air or oxygen in the presence of a metal catalyst such as cobalt or manganese. This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to the corresponding carboxylic acid, 4-methylbenzoic acid, using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to 4-methylbenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic media.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-Methylbenzoic acid.

    Reduction: 4-Methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is exploited in various biochemical assays and synthetic applications. Additionally, its aromatic structure allows for interactions with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde can be compared with other similar compounds such as:

    Benzaldehyde: Lacks the methyl group on the phenyl ring, resulting in different reactivity and applications.

    4-Methylbenzaldehyde: Similar structure but lacks the additional phenyl ring, leading to different physical and chemical properties.

    4-Methylbenzoic acid: The oxidized form of this compound, with distinct applications in chemistry and industry.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(4-methylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZMLIHMNWLHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362728
Record name 4'-Methyl[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16191-28-9
Record name 4'-Methyl[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16191-28-9
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Synthesis routes and methods I

Procedure details

To a suspension of magnesium metal (1.1 g) in THF (3 ml) was added dropwise a solution of 4-bromotoluene (7.5 g) in THF (10 ml) under gentle reflux. The resulting solution of the Grignard reagent was added dropwise to an ice-cooled, stirred solution of N-(2-methoxyphenyl)methylidenecyclohexylamine (4.3 g) in THF (30 ml). The reaction mixture was stirred at room temperature for 1.5 hours, followed by heating under reflux for 7 hours. After addition of ice-water, the reaction mixture was acidified with conc. hydrochloric acid. The reaction mixture was extracted with ethyl acetate and the extract was washed with 1N-hydrochloric acid and water, dried and evaporated to dryness. The residue was purified by column chromatography on silica gel to give pale yellow syrup (2.0 g, 51%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.3 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Yield
51%

Synthesis routes and methods II

Procedure details

To a solution of 10 g (0.051 mol) of 4-(2-cyanophenyl)toluene in 300 ml of formic acid 30 g of Raney Ni is added. Reaction mixture is stirred at the 85° C. overnight and filtered. Filter cake is washed with 50 ml of dichloromethane. 150 ml of water are added to the filtrate, mixture is stirred for 10 minutes and layers separated. Organic layer is dried over MgSO4 and evaporated under reduced pressure giving 7.13 g of oily residue, which is purified on chromatographic column (silica gel, petroleum ether:ether 4:1) to produce 5.23 g of pure product in a form of a brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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